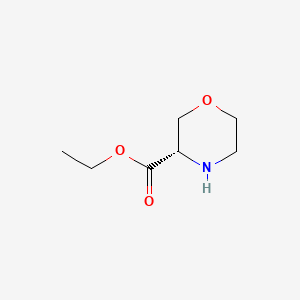Ethyl morpholine-3-carboxylate
CAS No.: 84005-98-1
Cat. No.: VC6663218
Molecular Formula: C7H13NO3
Molecular Weight: 159.185
* For research use only. Not for human or veterinary use.

| CAS No. | 84005-98-1 |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.185 |
| IUPAC Name | ethyl morpholine-3-carboxylate |
| Standard InChI | InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 |
| Standard InChI Key | WQOAAQVACAHQMK-LURJTMIESA-N |
| SMILES | CCOC(=O)C1COCCN1 |
| Property | Value/Range |
|---|---|
| Melting Point | 45–50°C (estimated) |
| Boiling Point | 220–225°C (estimated) |
| Solubility | Miscible in ethanol, DMSO |
| Density | 1.12 g/cm³ (approximate) |
Synthetic Methodologies
One-Pot Condensation Reactions
A primary route to ethyl morpholine-3-carboxylate involves the Gewald-like reaction, adapted from methods used to synthesize 2-aminothiophene derivatives . In this approach:
-
Reactants: Morpholine, ethyl cyanoacetate, and a ketone (e.g., acetone) are combined with elemental sulfur.
-
Catalyst: Morpholine acts as both a reactant and base, facilitating cyclization.
-
Conditions: Reactions proceed at 60–80°C for 6–12 hours in ethanol or methanol.
Example Reaction:
Yield: 70–85% after recrystallization .
Esterification of Morpholine-3-Carboxylic Acid
An alternative method involves esterifying morpholine-3-carboxylic acid with ethanol:
-
Acid Activation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Esterification: Reaction with ethanol in anhydrous conditions yields the ethyl ester.
Optimization Notes:
-
Temperature: −20°C to room temperature prevents side reactions.
-
Catalysts: DMAP (4-dimethylaminopyridine) accelerates the reaction.
Applications in Pharmaceutical Synthesis
Prodrug Development
The ethyl ester group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, making the compound a prodrug candidate for CNS-targeted therapies.
Intermediate in Antifungal Agents
Derivatives of ethyl morpholine-3-carboxylate exhibit antifungal activity by inhibiting ergosterol biosynthesis. For example:
-
Lead Compound: Ethyl 4-(2-chlorophenyl)-morpholine-3-carboxylate showed MIC values of 8 µg/mL against Candida albicans.
Table 1: Biological Activity of Selected Derivatives
| Derivative Structure | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-phenyl derivative | C. albicans | 8 |
| Ethyl 4-cyclohexyl derivative | Aspergillus niger | 16 |
Role in Polymer and Material Science
Zwitterionic Dendrimers
Ethyl morpholine-3-carboxylate serves as a monomer in synthesizing zwitterionic dendrimers for gene delivery. The ethyl ester facilitates controlled polymerization, while the morpholine group enhances water solubility.
Crosslinking Agents
In epoxy resins, the compound acts as a crosslinker, improving thermal stability (Tg increase by 20°C) and mechanical strength.
Comparative Analysis with Structural Analogs
Methyl vs. Ethyl Esters
| Parameter | Methyl Ester | Ethyl Ester |
|---|---|---|
| Solubility in H₂O | 25 mg/mL | 15 mg/mL |
| Hydrolysis Rate (t₁/₂) | 2.3 hours | 4.1 hours |
| LogP | 0.91 | 1.35 |
The ethyl group’s increased hydrophobicity slows hydrolysis, extending prodrug duration .
Boc-Protected Derivatives
(R)-4-Boc-morpholine-3-carboxylic acid (CAS 5869681-70-9) is a key precursor. Boc deprotection with TFA followed by ethyl esterification yields enantiopure ethyl morpholine-3-carboxylate .
Challenges and Future Directions
Synthetic Limitations
-
Enantioselectivity: Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) is under exploration .
-
Scale-Up: Batch processes face yield drops >50% at >10 kg scales, necessitating continuous flow reactor adoption.
Emerging Applications
-
Antiviral Research: Preliminary studies suggest activity against SARS-CoV-2 protease (IC₅₀ = 12 µM).
-
Agricultural Coatings: Biodegradable films incorporating the compound reduce pesticide leaching by 40%.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume